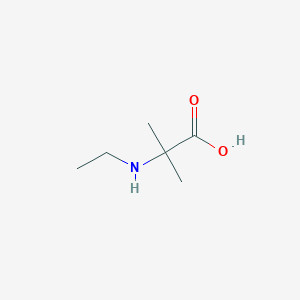

2-(ethylamino)-2-methylpropanoic acid

Description

BenchChem offers high-quality 2-(ethylamino)-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(ethylamino)-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(ethylamino)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4-7-6(2,3)5(8)9/h7H,4H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIUHRPGMOFDKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-ethyl-alpha-methylalanine chemical structure and synonyms

An In-Depth Technical Guide to N-ethyl-alpha-methylalanine: Structural Dynamics, Synthesis, and Applications in Macrocyclic Peptide Drug Discovery

Executive Summary

The landscape of modern drug discovery is increasingly focused on "middle-sized" molecules—specifically, macrocyclic peptides capable of targeting intracellular protein-protein interactions (PPIs) traditionally deemed "undruggable." Central to this paradigm shift is the strategic incorporation of unnatural, sterically constrained amino acids. N-ethyl-alpha-methylalanine (also known as N-ethyl-2-methylalanine or N-ethylaminoisobutyric acid) represents a pinnacle of such structural engineering. By combining

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a mechanistic understanding of N-ethyl-alpha-methylalanine, bridging its fundamental physicochemical properties with advanced synthetic protocols required to overcome its inherent steric hindrance.

Chemical Identity and Structural Nomenclature

Before deploying this building block in peptide synthesis, it is critical to understand its precise chemical identity and the various nomenclatures used across chemical vendors and literature. N-ethyl-alpha-methylalanine is a derivative of

Table 1: Quantitative Chemical Identifiers and Properties

| Property | Value | Mechanistic Impact in Peptide Design |

| IUPAC Name | 2-(ethylamino)-2-methylpropanoic acid | Defines the core |

| CAS Registry Number | 23441-02-3 | Essential for precise sourcing and regulatory documentation [1]. |

| Molecular Formula | - | |

| Molecular Weight | 131.18 g/mol | Contributes minimal bulk compared to larger hydrophobic residues. |

| LogP (Predicted) | ~0.85 | Enhances lipophilicity compared to natural alanine, aiding cell entry. |

| Common Synonyms | N-ethyl-2-methylalanine; N-ethylaminoisobutyric acid | Used interchangeably in solid-phase peptide synthesis (SPPS) catalogs. |

Mechanistic Causality: Why Use N-ethyl-alpha-methylalanine?

The decision to incorporate N-ethyl-alpha-methylalanine into a peptide sequence is never arbitrary; it is a calculated structural intervention.

A. Conformational Restriction via -Tetrasubstitution

Natural amino acids possess a hydrogen atom at the alpha-carbon, allowing for a wide range of

B. Membrane Permeability via N-Ethylation

A major hurdle for peptide therapeutics is poor oral bioavailability and inability to cross the lipid bilayer. The peptide backbone is rich in polar amide bonds (N-H), which require a high desolvation energy to pass through hydrophobic membranes. N-ethylation removes a critical hydrogen bond donor. When combined with the helical induction of the

This exact dual-modification strategy was famously employed by Chugai Pharmaceutical in the development of LUNA18 (Paluratide) , an orally bioavailable cyclic undecapeptide targeting the intracellular KRAS mutation [3].

Conformational and physicochemical logic of N-ethyl-alpha-methylalanine incorporation.

The Application Scientist's Challenge: Overcoming Steric Hindrance

While the pharmacological benefits are immense, the synthetic reality of coupling N-ethyl-alpha-methylalanine is notoriously difficult. The secondary amine (N-ethyl) combined with the tertiary alpha-carbon creates massive steric bulk. Standard coupling reagents (e.g., HATU/DIPEA) often fail, leading to unreacted starting materials or the formation of diketopiperazines (DKPs) during subsequent deprotection steps.

Liquid-Phase Peptide Synthesis (LPPS) vs. SPPS

For highly N-alkylated and sterically hindered sequences, Solid-Phase Peptide Synthesis (SPPS) suffers from heterogeneous reaction kinetics. To achieve high purity and yield, transitioning to Liquid-Phase Peptide Synthesis (LPPS) is highly recommended. In LPPS, the reactants are in a homogeneous solution, significantly increasing the bimolecular collision rate necessary to force the sterically hindered peptide bond formation [4].

Experimental Workflow: Coupling N-ethyl-alpha-methylalanine

The following self-validating protocol outlines the synthesis of a dipeptide utilizing N-ethyl-alpha-methylalanine via an LPPS approach, utilizing highly reactive acid chloride intermediates to overcome steric barriers.

Step-by-Step Methodology

Step 1: In Situ Acid Chloride Activation Causality: Standard active esters (like OBt or OAt) are not electrophilic enough to react with the hindered N-ethyl amine. We must generate an acid chloride using bis(trichloromethyl) carbonate (BTC, triphosgene).

-

Dissolve the N-protected amino acid (e.g., Fmoc-Xaa-OH) (1.2 eq) in anhydrous cyclopentyl methyl ether (CPME).

-

Add BTC (0.4 eq) and 2,4,6-collidine (3.0 eq) at 0°C under inert atmosphere.

-

Stir for 20 minutes to ensure complete conversion to the acid chloride.

Step 2: Homogeneous Coupling Causality: Elevated temperatures in a liquid phase provide the thermodynamic energy required to overcome the steric clash.

-

Add the C-protected N-ethyl-alpha-methylalanine (e.g., H-N(Et)Aib-OMe) (1.0 eq) directly to the reaction mixture.

-

Warm the reaction to 40°C and stir for 4–6 hours. Monitor via HPLC-UV.

Step 3: Active Ester Quenching (Self-Validation Step) Causality: Unreacted acid chlorides will cause side reactions during workup. They must be actively quenched.

-

Add N-methylimidazole (NMI) (2.0 eq) to the mixture. NMI rapidly hydrolyzes any remaining active electrophiles, ensuring they do not interfere with subsequent purification [4].

-

Stir for 30 minutes at room temperature.

Step 4: Mild Workup & DKP Prevention Causality: Highly N-alkylated peptides are prone to acid-catalyzed degradation and diketopiperazine (DKP) cyclization.

-

Wash the organic layer with a mild, cold aqueous buffer (pH 6.5) rather than strong acids (e.g., 1M HCl), which could trigger DKP formation.

-

Dry over

, filter, and concentrate under reduced pressure.

Workflow for coupling sterically hindered N-alkyl amino acids via LPPS.

Conclusion

N-ethyl-alpha-methylalanine is not merely a structural anomaly; it is a precision tool for peptide engineers. By understanding the causality between its steric bulk, its ability to force helical folding, and its capacity to mask hydrogen bonds, researchers can design macrocycles capable of breaching the cell membrane to drug the "undruggable." While its synthesis demands rigorous, specialized protocols like LPPS and extreme electrophilic activation, mastering these techniques is essential for the next generation of middle-sized therapeutics.

References

-

Formaggio, F., et al. "Solvent Polarity Controls the Helical Conformation of Short Peptides Rich in Cα-Tetrasubstituted Amino Acids." ResearchGate. Available at:[Link]

-

Wikipedia Contributors. "Paluratide (LUNA18)." Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Nomura, K., et al. "Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18." ACS Publications. Available at:[Link]

2-ethylamino-2-methylpropionic acid molecular weight and formula

An In-depth Technical Guide to 2-Ethylamino-2-methylpropionic Acid: Molecular Properties, Synthesis, and Analysis

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-ethylamino-2-methylpropionic acid, a non-proteinogenic α,α-disubstituted amino acid. The document details its fundamental molecular properties, including its chemical formula and molecular weight. Furthermore, it explores potential synthetic pathways for its preparation and outlines key analytical methodologies for its characterization and quantification. This guide is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering expert insights into the handling and analysis of this unique molecular entity.

Introduction

2-Ethylamino-2-methylpropionic acid is a fascinating molecule belonging to the class of α,α-disubstituted amino acids. These compounds are characterized by the presence of two substituents on the α-carbon, which imparts unique conformational constraints and metabolic stability compared to their natural counterparts. Such properties make them valuable building blocks in medicinal chemistry for the design of peptides, peptidomimetics, and other pharmacologically active agents. This guide serves as a foundational resource for understanding the core characteristics of 2-ethylamino-2-methylpropionic acid.

Molecular Identity and Physicochemical Properties

The fundamental attributes of 2-ethylamino-2-methylpropionic acid are summarized below. These have been determined based on its chemical structure as derived from its IUPAC name.

Chemical Structure and Formula

The systematic name, 2-ethylamino-2-methylpropionic acid, defines a propionic acid backbone with both an ethylamino group and a methyl group attached to the alpha-carbon (C2).

Molecular Formula: C₆H₁₃NO₂

Molecular Weight: 131.17 g/mol [1]

IUPAC Name: 2-(ethylamino)-2-methylpropanoic acid

Structural Diagram

The two-dimensional structure of 2-ethylamino-2-methylpropionic acid is depicted in the diagram below, generated using the DOT language for graph visualization.

Caption: 2D structure of 2-ethylamino-2-methylpropionic acid.

Physicochemical Data Summary

The following table summarizes the key computed physicochemical properties of 2-ethylamino-2-methylpropionic acid's isomer, (2R)-3-(ethylamino)-2-methylpropanoic acid, which are expected to be similar.

| Property | Value | Source |

| Molecular Weight | 131.17 g/mol | PubChem[1] |

| Exact Mass | 131.094628657 Da | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Synthesis of 2-Ethylamino-2-methylpropionic Acid

The synthesis of α,α-disubstituted amino acids like 2-ethylamino-2-methylpropionic acid often requires specialized methods, as direct alkylation of simpler amino acids is typically not feasible. A common and effective approach is a variation of the Strecker synthesis or the Bucherer-Bergs reaction, followed by N-alkylation.

Proposed Synthetic Pathway: Modified Strecker Synthesis

A plausible synthetic route involves the initial formation of an aminonitrile, followed by hydrolysis to the desired amino acid.

Step 1: Formation of the α-aminonitrile. Acetone can serve as a readily available starting ketone. Reaction with sodium cyanide and ammonium chloride would yield 2-amino-2-methylpropanenitrile.

Step 2: N-Ethylation. The primary amine of the aminonitrile can be selectively ethylated using an ethylating agent such as ethyl iodide or diethyl sulfate under basic conditions.

Step 3: Hydrolysis. Acid- or base-catalyzed hydrolysis of the resulting N-ethylated aminonitrile will yield the final product, 2-ethylamino-2-methylpropionic acid.

Experimental Workflow: Synthesis

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of 2-ethylamino-2-methylpropionic acid.

Analytical Characterization

The structural confirmation and purity assessment of 2-ethylamino-2-methylpropionic acid would rely on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a suitable method for the analysis and purification of this compound.

Protocol: RP-HPLC Analysis

-

Column: A C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically effective.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for non-aromatic amino acids. For higher sensitivity and specificity, mass spectrometry (LC-MS) can be employed.

-

Sample Preparation: The sample should be dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of 2-ethylamino-2-methylpropionic acid.

-

¹H NMR: Expected signals would include a singlet for the C2-methyl protons, a triplet and a quartet for the ethyl group protons, and broad signals for the NH and OH protons.

-

¹³C NMR: Distinct signals for the carboxyl carbon, the quaternary α-carbon, the methyl carbon, and the two carbons of the ethyl group would be anticipated.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a chromatographic separation technique (e.g., GC-MS or LC-MS), provides accurate mass determination, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.

Applications and Future Directions

As a constrained, non-natural amino acid, 2-ethylamino-2-methylpropionic acid holds potential in various areas of drug discovery and materials science. Its incorporation into peptides can enhance their resistance to enzymatic degradation and induce specific secondary structures. Further research into its biological activity and its utility as a building block for novel molecules is warranted.

Conclusion

This technical guide has provided a detailed overview of 2-ethylamino-2-methylpropionic acid, covering its molecular properties, potential synthetic routes, and analytical characterization methods. While direct experimental data for this specific compound is not widely published, the principles and protocols outlined herein, based on well-established chemistry of analogous compounds, provide a solid foundation for researchers and scientists working with this and similar α,α-disubstituted amino acids.

References

-

PubChem. (2R)-3-(ethylamino)-2-methylpropanoic acid. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the N-ethyl-Aib Amino Acid Building Block for Peptide Synthesis

Abstract

The strategic incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, enabling the development of therapeutics with enhanced stability, conformational rigidity, and biological activity. Among these, α,α-disubstituted amino acids, particularly α-aminoisobutyric acid (Aib), are renowned for their ability to induce and stabilize helical structures. This guide provides an in-depth technical overview of the N-ethyl-α-aminoisobutyric acid (N-ethyl-Aib) building block, an N-alkylated analogue of Aib. We will explore the rationale behind its use, detailing its synthesis, its unique impact on peptide conformation, and optimized protocols for its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS). This document serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to leverage the unique properties of N-ethyl-Aib to engineer next-generation peptide-based molecules.

Introduction: The Rationale for α,α-Disubstitution and N-Alkylation

The therapeutic potential of many natural peptides is often limited by their poor metabolic stability and conformational flexibility. Proteolytic enzymes readily cleave peptide bonds, leading to short in-vivo half-lives, while high conformational freedom can result in reduced receptor affinity and selectivity.[1][2] The introduction of non-canonical amino acids is a powerful strategy to overcome these limitations.[3]

α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), are particularly effective in this regard. The presence of two methyl groups on the α-carbon sterically restricts the available conformational space (φ, ψ dihedral angles), strongly promoting the formation of stable helical structures, such as 3₁₀- or α-helices.[4][5][6][7] This pre-organization into a defined secondary structure can minimize the entropic penalty upon binding to a biological target and significantly enhances resistance to enzymatic degradation.[4][8]

N-alkylation, the substitution of the amide proton with an alkyl group, offers an additional layer of control over peptide properties. This modification eliminates the hydrogen bond donor capability of the amide nitrogen, which can disrupt secondary structures like β-sheets but also further enhances proteolytic stability by sterically shielding the adjacent peptide bond.[9][10] When combined, as in the N-ethyl-Aib residue, these two modifications—α,α-disubstitution and N-alkylation—create a highly constrained building block that is exceptionally resistant to proteolysis and acts as a potent helix-inducing element.

Synthesis of the Fmoc-N-ethyl-Aib-OH Building Block

The successful incorporation of N-ethyl-Aib into a peptide sequence begins with the synthesis of the monomer itself, typically protected for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). A common synthetic route involves the N-alkylation of the parent Aib amino acid followed by Nα-protection.

Experimental Protocol: Synthesis of Fmoc-N-ethyl-Aib-OH

Step 1: N-Ethylation of α-Aminoisobutyric Acid

-

Dissolve α-aminoisobutyric acid in an appropriate aqueous base (e.g., NaOH solution).

-

Cool the solution in an ice bath.

-

Add an ethylating agent, such as diethyl sulfate or ethyl iodide, dropwise while maintaining the pH with the addition of base.

-

Allow the reaction to stir overnight at room temperature.

-

Acidify the reaction mixture to precipitate the N-ethyl-Aib product.

-

Filter, wash with cold water, and dry the product under vacuum.

Step 2: Fmoc Protection

-

Suspend the synthesized N-ethyl-Aib in a suitable solvent system (e.g., aqueous acetone or dioxane).

-

Add a base, such as sodium bicarbonate or sodium carbonate.

-

Add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or Fmoc-Osu in the organic solvent dropwise.

-

Stir the reaction for several hours at room temperature, monitoring for completion by TLC.

-

Once complete, remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., ether) to remove impurities.

-

Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the Fmoc-N-ethyl-Aib-OH product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallization from a suitable solvent system like ethanol/water may be performed for higher purity.[11]

Causality Note: The choice of an aqueous basic medium for ethylation facilitates the deprotonation of the amino group, making it a more potent nucleophile. Subsequent Fmoc protection under basic conditions is standard for reacting Fmoc-Cl with the newly formed secondary amine.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-ethyl-Aib via SPPS presents a significant challenge due to the extreme steric hindrance around the α-carbon and the secondary amine.[9][12] The gem-dimethyl groups of the Aib scaffold combined with the N-ethyl group dramatically slow down the kinetics of the acylation reaction.[9] Standard coupling conditions often result in incomplete reactions, leading to deletion sequences and low purity of the final peptide.

Overcoming Steric Hindrance: Optimized Coupling Strategies

To achieve efficient coupling of Fmoc-N-ethyl-Aib-OH, highly potent activating reagents are required. Classical carbodiimide reagents like DCC or DIC are generally insufficient. Uronium/aminium or phosphonium salt-based reagents are strongly recommended.[9]

| Coupling Reagent | Class | Key Advantages & Considerations |

| HATU | Uronium/Aminium | Highly efficient for hindered couplings with rapid reaction times and low racemization risk. Often the first choice.[9][13] |

| HBTU | Uronium/Aminium | A common and effective reagent, though slightly less potent than HATU for extremely difficult couplings.[13] |

| PyAOP/PyBOP | Phosphonium | Very powerful reagents that can overcome significant steric barriers. PyAOP is often preferred due to lower toxicity of byproducts. |

| COMU | Uronium/Aminium | A third-generation uronium salt with high reactivity, comparable or superior to HATU, and forms water-soluble byproducts. |

Causality Note: These high-reactivity reagents rapidly convert the carboxylic acid of the incoming amino acid into a highly activated ester (e.g., an OBt or OAt ester), which is more susceptible to nucleophilic attack by the sterically hindered secondary amine of the resin-bound N-ethyl-Aib or the primary amine of the preceding residue. The use of an additive like HOAt or Oxyma Pure® further enhances coupling efficiency and suppresses racemization.

Experimental Protocol: SPPS Cycle for N-ethyl-Aib Incorporation

This protocol assumes a standard Fmoc-SPPS workflow on a rink amide resin.[14][15][16]

-

Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 10 minutes.[17][18]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene-piperidine adduct.

-

Coupling of Fmoc-N-ethyl-Aib-OH:

-

In a separate vessel, pre-activate a solution of Fmoc-N-ethyl-Aib-OH (4 eq), HATU (3.9 eq), and N,N-diisopropylethylamine (DIEA) (8 eq) in DMF for 2-5 minutes.

-

Add the activated mixture to the deprotected resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature. Microwave-assisted synthesis can significantly reduce this time.[19]

-

Self-Validation: Monitor the reaction completion using a qualitative test suitable for secondary amines, such as the bromophenol blue test, as the standard ninhydrin test will not work.[19]

-

-

Recoupling (if necessary): If the coupling is incomplete, drain the resin, wash with DMF, and repeat the coupling step (double coupling).

-

Washing: Once coupling is complete, wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times).

-

Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIEA in DMF for 20 minutes.

-

Proceed to the next deprotection/coupling cycle.

Structural and Biophysical Consequences

The incorporation of N-ethyl-Aib has profound and predictable effects on the structure and stability of a peptide.

-

Potent Helix Induction: Like its parent, Aib, the gem-dimethyl groups of N-ethyl-Aib severely restrict the backbone dihedral angles to the helical region of the Ramachandran plot (φ ≈ ±60°, ψ ≈ ±40°).[5] This makes it one of the most powerful helix-promoting residues available for peptide design.[4][7] Even a single N-ethyl-Aib residue can nucleate a helical turn in an otherwise flexible peptide chain.[20][21]

-

Enhanced Proteolytic Stability: The combination of α,α-disubstitution and N-alkylation provides exceptional resistance to enzymatic degradation.[4][8] Proteases, which have evolved to recognize and cleave peptide bonds between L-amino acids, are sterically hindered from accessing the scissile bond adjacent to the N-ethyl-Aib residue.[3][22] This leads to a significantly prolonged half-life in biological media.[4]

-

Modulation of Solubility: The N-ethyl group increases the hydrophobicity of the residue compared to Aib, which can influence the overall solubility and aggregation propensity of the peptide. This must be considered during sequence design and purification.

Applications in Drug Discovery and Materials Science

The unique properties of N-ethyl-Aib make it a valuable tool for addressing key challenges in peptide science.[12][23]

-

Stabilizing Bioactive Conformations: In peptide drug design, N-ethyl-Aib can be used to lock a peptide into its bioactive helical conformation, enhancing its affinity for targets like GPCRs or ion channels.[4] This strategy has been applied to develop more potent and stable analogs of antimicrobial peptides (AMPs), hormones, and neurotransmitters.[4][23][24]

-

Improving Pharmacokinetics: The dramatic increase in proteolytic resistance directly translates to improved pharmacokinetic profiles, allowing for reduced dosing frequency.[4]

-

Peptide Foldamers and Nanomaterials: The strong conformational control exerted by N-ethyl-Aib is useful in the field of materials science for designing predictable, self-assembling peptide nanostructures, such as nanotubes or hydrogels, for applications in drug delivery and biomimetic catalysis.[4]

Conclusion

The N-ethyl-Aib amino acid is a powerful, albeit challenging, building block for advanced peptide synthesis. Its ability to confer exceptional proteolytic stability while simultaneously inducing a strong helical propensity provides a dual benefit for the design of robust, structurally defined peptides. While its incorporation requires optimized coupling protocols to overcome severe steric hindrance, the resulting biophysical advantages make it an invaluable component in the toolkit of medicinal chemists and materials scientists. By understanding the synthetic nuances and predictable structural outcomes, researchers can effectively harness N-ethyl-Aib to engineer a new generation of sophisticated peptide-based therapeutics and materials.

References

-

Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. Available at: [Link]

-

Butt, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE. Available at: [Link]

-

Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Available at: [Link]

-

Torcato, I. M., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences. Available at: [Link]

-

Olesiak-Banska, J., et al. (2017). The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. Journal of Molecular Modeling. Available at: [Link]

-

Kim, K. H., et al. (1995). Synthesis and conformational analysis of Aib-containing peptide modelling for N-glycosylation site in N-glycoprotein. International Journal of Peptide and Protein Research. Available at: [Link]

-

Gisbert, I. G. (2014). Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la Universitat de Barcelona. Available at: [Link]

-

Torcato, I. M., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. Available at: [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). CEM Corporation. Available at: [Link]

-

Bruno, G., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. Available at: [Link]

-

Hachisako, H., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega. Available at: [Link]

-

How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE? ResearchGate. Available at: [Link]

-

Tsuchiya, K., et al. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering. Available at: [Link]

-

Del Gallo, M. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem. Available at: [Link]

-

Solution state conformations of Aib peptide derivatives. ResearchGate. Available at: [Link]

-

Mishra, B., Reiling, S., & Tam, J. P. (2015). Peptides and Peptidomimetics for Antimicrobial Drug Design. MDPI. Available at: [Link]

-

Son, K., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI. Available at: [Link]

-

Tsuchiya, K., & Numata, K. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. Chemical Communications. Available at: [Link]

-

Gervay, J., & Seebach, D. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chembiochem. Available at: [Link]

-

Subirós-Funosas, A., & Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials. Available at: [Link]

- Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. Google Patents.

-

Singh, Y., & Sharma, P. (2022). Peptidomimetics : A New Era in Drug Discovery. ResearchGate. Available at: [Link]

-

Conformationally Constrained Peptides. Encyclopedia MDPI. Available at: [Link]

-

Checco, J. W., & Gellman, S. H. (2017). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. Accounts of Chemical Research. Available at: [Link]

-

Replacement of Ala by Aib improves structuration and biological stability in thymine-based α-nucleopeptides. ResearchGate. Available at: [Link]

-

Corcho, F. J. (2002). DESIGNING PEPTIDOMIMETICS. UPCommons. Available at: [Link]

-

Balaram, P. (1999). Non-protein amino acids in peptide design. Resonance. Available at: [Link]

-

Fields, G. B. (1994). Methods for Removing the Fmoc Group. Methods in Molecular Biology. Available at: [Link]

-

Kent, S. B. H. (2020). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Israel Journal of Chemistry. Available at: [Link]

-

Synthesis of N-α-Fmoc-N-ε-Tetrabutyl Ester-EDTA-L-lysine: An Amino Acid Analog to Prepare Affinity Cleaving Peptides. ResearchGate. Available at: [Link]

-

Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Temple University Libraries. Available at: [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lifetein.com [lifetein.com]

- 5. The influence of solvent on conformational properties of peptides with Aib residue—a DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC03095A [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. upcommons.upc.edu [upcommons.upc.edu]

- 11. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 12. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DSpace [diposit.ub.edu]

- 14. peptide.com [peptide.com]

- 15. chemistry.du.ac.in [chemistry.du.ac.in]

- 16. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chempep.com [chempep.com]

- 18. renyi.hu [renyi.hu]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Synthesis and conformational analysis of Aib-containing peptide modelling for N-glycosylation site in N-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activity of N-Ethyl-α,α-Disubstituted Amino Acids

Foreword: The Rationale for Steric Hindrance in Neuropharmacology

In the landscape of drug development, particularly in neuroscience, the pursuit of specificity and enhanced pharmacokinetic profiles is paramount. Standard α-amino acids, while fundamental to biology, offer a level of conformational flexibility that can be detrimental to targeted therapeutic action. The introduction of a second substituent at the alpha-carbon (α-carbon) fundamentally alters the molecule's properties. This α,α-disubstitution imposes significant conformational constraints, effectively locking the peptide backbone into preferred secondary structures like helices or extended conformations.[1][2] This guide delves into a specific subclass: N-ethyl-α,α-disubstituted amino acids. We will explore their synthesis, their profound impact on neuronal excitability, and the experimental methodologies required to validate their therapeutic potential, primarily as anticonvulsant agents.

Section 1: Synthetic Strategies and Molecular Design

The synthesis of α,α-disubstituted amino acids is a non-trivial endeavor that has seen numerous methodological advancements. The core challenge lies in constructing the sterically hindered quaternary α-carbon.[3] Common strategies include the Strecker and Bucherer-Bergs reactions, alkylation of glycine-derived enolates, and various rearrangement reactions.[4][5]

A generalized and scalable approach often begins with a nucleophilic β-alanine equivalent or a malonic ester derivative, which can be symmetrically or asymmetrically dialkylated.[6][7] The subsequent N-ethylation is typically achieved via reductive amination or by alkylating a suitable N-protected precursor using a strong base like sodium hydride followed by treatment with ethyl iodide.[8]

The choice of synthetic route is critical as it dictates the feasibility of generating diverse libraries for structure-activity relationship (SAR) studies. For instance, an approach based on the alkylation of a common intermediate allows for rapid variation of the α-substituents to probe their influence on biological activity.

Caption: A generalized workflow for the synthesis of N-ethyl-α,α-disubstituted amino acids.

Section 2: Anticonvulsant Properties - From Benchtop to In Vivo Efficacy

A significant body of research has identified α,α-disubstituted amino acids and their derivatives as potent anticonvulsants.[2][9] Their activity is typically evaluated in a battery of standardized rodent seizure models, each designed to mimic different aspects of human epilepsy.

Preclinical Screening Models: A Causal Analysis

The two most common primary screening models are the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests. The choice of these models is causal and deliberate:

-

Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure. A compound's ability to prevent the hind-limb extension phase of the seizure suggests efficacy against generalized seizures and indicates a likely mechanism of blocking seizure spread, often via inhibition of voltage-gated sodium channels.[2][10]

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: PTZ is a GABA-A receptor antagonist that induces clonic seizures. Activity in this model suggests a compound may be effective against absence seizures and points towards mechanisms involving the enhancement of GABAergic inhibition or blockade of T-type calcium channels.[11]

-

6 Hz Seizure Model: This model is considered a test for therapy-resistant focal seizures. Efficacy in the 6 Hz model, particularly at higher currents (e.g., 44 mA), is a strong indicator of a compound's potential to treat drug-resistant epilepsy.[11][12]

Neurotoxicity is concurrently assessed, typically using the rotarod test, to establish a therapeutic window between the effective dose (ED₅₀) and the toxic dose (TD₅₀). A larger protective index (PI = TD₅₀/ED₅₀) is highly desirable.

Quantitative Analysis of Anticonvulsant Activity

The following table summarizes representative data for α-amino acid amide derivatives, which share structural similarities and mechanisms with the target class, demonstrating the potent activity observed in preclinical models.

| Compound | Class | MES (mice, i.p.) ED₅₀ (mg/kg) | 6 Hz (mice, i.p.) ED₅₀ (mg/kg) | Rotarod (mice, i.p.) TD₅₀ (mg/kg) | Protective Index (PI) (MES) | Reference |

| (R)-Valine Dimethylanilide | α-Amino Acid Amide | 3.6 | >30 | 17.1 | 4.8 | [9] |

| Compound 14 | Pyrrolidinyl-acetamide | 49.6 | 31.3 | >300 | >6.0 | [11] |

| Compound 3 | 3-Aminopyrrole | 2.5 (oral, rats) | N/A | >500 | >200 | [10] |

| Lacosamide (Ref.) | FAA | 11 | 23 | 64 | 5.8 | [2] |

| Safinamide (Ref.) | AAA | 10.3 | N/A | 148 | 14.4 | [2] |

N/A: Data not available. FAA: Functionalized Amino Acid. AAA: α-Aminoamide.

Caption: A typical screening cascade for identifying novel anticonvulsant agents.

Section 3: Core Mechanism of Action - Taming Neuronal Hyperexcitability

The anticonvulsant effects of N-ethyl-α,α-disubstituted amino acids are rooted in their ability to modulate fundamental processes of synaptic transmission. Their primary targets are often the voltage-gated sodium channels and the ionotropic glutamate receptors, NMDA and AMPA.

Modulation of Voltage-Gated Sodium Channels

Many effective anticonvulsants, such as phenytoin and carbamazepine, function by blocking voltage-gated sodium channels.[10] This action is often "use-dependent," meaning the drug has a higher affinity for channels that are frequently opening or are in an inactivated state, as occurs during the high-frequency neuronal firing of a seizure.[2] This mechanism allows for selective targeting of pathological activity while sparing normal neuronal communication. It is highly probable that α,α-disubstituted amino acid derivatives exhibit a similar profile, stabilizing the inactivated state of the sodium channel and thereby reducing the neuron's ability to fire rapid action potentials.

Interaction with Excitatory Amino Acid (EAA) Receptors

Glutamate is the principal excitatory neurotransmitter in the central nervous system. Its receptors, particularly the AMPA and NMDA subtypes, are critical for fast synaptic transmission.[13][14]

-

AMPA Receptors (AMPARs): Mediate the bulk of fast excitatory transmission. Antagonists of AMPARs have a broad spectrum of anticonvulsant activity.[15]

-

NMDA Receptors (NMDARs): Act as coincidence detectors, requiring both glutamate binding and membrane depolarization to relieve a magnesium (Mg²⁺) block and allow Ca²⁺ influx.[16] Overactivation of NMDARs is linked to excitotoxicity and seizure generation.[15][16]

Compounds that can antagonize or allosterically modulate these receptors can effectively dampen excessive network excitation. The bulky α,α-disubstituted scaffold may confer antagonist properties by preventing the conformational changes in the receptor necessary for channel opening.

Caption: Potential mechanisms of action at the glutamatergic synapse.

Section 4: Experimental Protocols - A Self-Validating System

To ensure scientific integrity, described protocols must be self-validating. This means they include appropriate controls and yield data that can be rigorously and statistically analyzed.

Protocol 4.1: Maximal Electroshock (MES) Seizure Test in Rats

-

Objective: To assess the anticonvulsant efficacy of a test compound against generalized tonic-clonic seizures.

-

Materials:

-

Test compound, vehicle (e.g., 0.5% methylcellulose in water).

-

Male Sprague-Dawley rats (200-250g).

-

Electroshock device with corneal electrodes.

-

Electrode solution (0.9% saline).

-

-

Methodology:

-

Acclimation: Acclimate animals to the facility for at least 3 days prior to testing. House with free access to food and water.

-

Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.). Test at various doses (e.g., 3, 10, 30, 100 mg/kg) with n=8-10 animals per group.

-

Time to Peak Effect: Conduct the test at the predetermined time of peak effect for the compound (e.g., 30 min for i.p., 60 min for p.o.).

-

Stimulation: Apply a drop of saline solution to the corneal electrodes and place them on the corneas of the rat.

-

Deliver a supramaximal electrical stimulus (e.g., 150 mA, 60 Hz, 0.2 s duration).

-

Observation: Immediately observe the animal for the presence or absence of a tonic hind-limb extension (THLE) lasting more than 3 seconds. The absence of THLE is defined as protection.

-

Data Analysis: Calculate the percentage of animals protected at each dose. Determine the ED₅₀ (the dose that protects 50% of animals) using probit analysis.

-

-

Causality & Validation: This protocol is validated by the consistent response of a control group (vehicle-treated animals should all exhibit THLE) and a positive control group (e.g., phenytoin-treated animals should show dose-dependent protection). The all-or-nothing endpoint (presence/absence of THLE) provides a clear, unambiguous measure of efficacy.

Protocol 4.2: Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade

-

Objective: To determine if a test compound blocks voltage-gated sodium channels in a use-dependent manner.

-

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons).

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system).

-

External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose.

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES.

-

Test compound dissolved in external solution.

-

-

Methodology:

-

Cell Preparation: Obtain a whole-cell patch-clamp recording from a cultured neuron. Hold the cell at a negative potential (e.g., -90 mV).

-

Baseline Recording: Elicit sodium currents by depolarizing the cell to 0 mV for 20 ms.

-

Low-Frequency Stimulation: Apply depolarizing pulses at a low frequency (e.g., 0.1 Hz) to establish a baseline current amplitude.

-

Compound Application: Perfuse the cell with the external solution containing the test compound (e.g., 10 µM). Continue low-frequency stimulation until a steady-state block is achieved.

-

High-Frequency Stimulation: Increase the stimulation frequency to 10 Hz for 5-10 seconds.

-

Observation: Measure the amplitude of the sodium current at the beginning and end of the high-frequency train. A greater reduction in current amplitude during the high-frequency train compared to the low-frequency steady-state block indicates use-dependency.

-

Washout: Perfuse with the control external solution to ensure the effect is reversible.

-

-

Causality & Validation: The protocol's validity rests on comparing the block at low vs. high frequencies. A use-dependent blocker will show minimal block at 0.1 Hz but a progressive, cumulative block at 10 Hz. This directly tests the hypothesis that the compound targets channels in a state (inactivated) that is more prevalent during high-frequency firing, providing a mechanistic rationale for its anticonvulsant activity.

Section 5: Conclusion and Future Directions

N-ethyl-α,α-disubstituted amino acids represent a compelling class of neuromodulatory agents. The steric hindrance imposed by the quaternary α-carbon confers unique conformational properties that are advantageous for designing potent and selective anticonvulsants. Evidence from structurally related compounds strongly suggests that their mechanism of action involves the dual modulation of voltage-gated sodium channels and excitatory amino acid receptors.

Future research should focus on:

-

Asymmetric Synthesis: Developing efficient stereoselective synthetic routes to access individual enantiomers, as biological activity is often stereospecific.[1][9]

-

Expanded SAR Studies: Systematically varying the N-alkyl group (beyond ethyl) and the α-substituents to optimize potency and minimize off-target effects.

-

Receptor Subtype Selectivity: Investigating the binding and functional activity at specific NMDA (e.g., GluN2B vs. GluN2A) and AMPA receptor subunit compositions to refine the mechanism of action.

By leveraging the principles of medicinal chemistry and rigorous pharmacological evaluation, this class of compounds holds significant promise for the development of next-generation therapies for epilepsy and other neurological disorders characterized by neuronal hyperexcitability.

References

- Royo, S., Galdeano, C., & Giralt, E. (2021). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. Organic & Biomolecular Chemistry.

-

Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. [Link]

-

Paulsen, M. H., Engqvist, M., Ausbacher, D., Strøm, M. B., & Bayer, A. (2016). Efficient and scalable synthesis of α,α-disubstituted β-amino amides. Organic & Biomolecular Chemistry, 14(29), 7069-7077. [Link]

-

Hlushchenko, N., Shkryl, V., & Kryshtal, O. (2025). Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies. MDPI. [Link]

-

Ci, X., et al. (2016). Merging the Structural Motifs of Functionalized Amino Acids and α-Aminoamides: Compounds with Significant Anticonvulsant Activities. ACS Chemical Neuroscience, 7(8), 1099-1109. [Link]

-

Piotrowska-Kempisty, H., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7380. [Link]

-

Marnett, L. J., et al. (2019). Synthesis and Anticonvulsant Activity of α-Amino Acid Amide Derivatives. ACS Omega, 4(1), 178-188. [Link]

-

Song, I., et al. (1998). Interaction of the N-ethylmaleimide-sensitive factor with AMPA receptors. Neuron, 21(2), 393-400. [Link]

-

Krajewski, K., & Gwarda, A. (2016). The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. The Journal of Organic Chemistry, 81(3), 1133-1142. [Link]

-

Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. In Glutamate Receptors. CRC Press/Taylor & Francis. [Link]

-

De Sarro, G., et al. (2003). Synthesis, Anticonvulsant Activity, and Structure−Activity Relationships of Sodium Channel Blocking 3-Aminopyrroles. Journal of Medicinal Chemistry, 46(12), 2482-2491. [Link]

-

Wikipedia contributors. (2024). NMDA receptor. Wikipedia. [Link]

-

Gmiro, V. E., et al. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. Molecules, 28(12), 4811. [Link]

-

Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. . [Link]

-

Tomita, S., et al. (2005). Molecular constituents of neuronal AMPA receptors. The Journal of Cell Biology, 169(5), 827-836. [Link]

-

Hartwig, J. F., et al. (2020). Selected examples of α,α-disubstituted cyclic amino acids in drug design. ResearchGate. [Link]

-

Kaminski, K., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Semantic Scholar. [Link]

-

Wollmuth, L. P., & Sobolevsky, A. I. (2004). Activation Mechanisms of the NMDA Receptor. In Ionotropic Glutamate Receptors in the CNS. Springer. [Link]

-

Gill, M. B., et al. (2010). A series of structurally novel heterotricyclic α‐amino‐3‐hydroxyl‐5‐methyl‐4‐isoxazole‐propionate receptor‐selective antagonists. British Journal of Pharmacology, 160(6), 1417-1429. [Link]

-

Thoret, S. (2024). The molecules lost NEW COMPOUNDS BINDING AT THE HISTAMINE SITE OF THE NMDA RECEPTOR (NMDA(HA)R). bioRxiv. [Link]

-

Kovach, T. K. (2013). Alpha amino acid synthesis | Chemical processes | MCAT | Khan Academy. YouTube. [Link]

-

Black, M. D. (n.d.). Positive Allosteric Modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA). University of Strathclyde. [Link]

-

Park, K., & Kim, Y. (2010). Efficient Synthesis of Symmetrical α,α-Disubstituted β-Amino Acids and α,α-Disubstituted Aldehydes via Dialkylation of Nucleophilic β-Alanine Equivalent. The Journal of Organic Chemistry, 75(5), 1634-1640. [Link]

-

Zhang, H., et al. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology, 12, 690749. [Link]

-

Gouaux, E., et al. (2017). The ∆ATD NMDA receptor construct and structure a, Selected amino acid... ResearchGate. [Link]

-

Humphrey, J. M., & Chamberlin, A. R. (1997). Synthesis of N-Alkyl Amino Acids. In Solid-Phase Synthesis. Academic Press. [Link]

-

Ohfune, Y., & Shinada, T. (2003). Enantio‐ and Diastereoselective Construction of α,α‐Disubstituted α‐Amino Acids for the Synthesis of Biologically Active Compounds. European Journal of Organic Chemistry, 2003(21), 5127-5143. [Link]

Sources

- 1. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Merging the Structural Motifs of Functionalized Amino Acids and α-Aminoamides: Compounds with Significant Anticonvulsant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. Efficient and scalable synthesis of α,α-disubstituted β-amino amides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01219A [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchmgt.monash.edu [researchmgt.monash.edu]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Molecular constituents of neuronal AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies [mdpi.com]

- 16. NMDA receptor - Wikipedia [en.wikipedia.org]

Solubility Profile of 2-(ethylamino)-2-methylpropanoic Acid: A Comparative Analysis in Aqueous and Organic Media

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(ethylamino)-2-methylpropanoic acid, a non-proteinogenic α-amino acid derivative. As the development of novel pharmaceutical agents increasingly involves structurally unique molecules, a thorough understanding of their fundamental physicochemical properties, such as solubility, is paramount for successful formulation, delivery, and bioavailability. This document delineates the theoretical principles governing the solubility of this compound, offers predictive insights based on its structure, and provides robust, validated protocols for its empirical determination. We will explore the critical role of pH in aqueous systems and compare its solubility across a spectrum of common organic solvents, providing researchers and drug development professionals with the foundational knowledge required for effective candidate progression.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a cornerstone of the drug development process. It dictates the concentration of a drug substance that can be achieved in solution and, consequently, profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. For orally administered drugs, insufficient aqueous solubility is a primary cause of low and variable bioavailability, leading to suboptimal therapeutic efficacy.

2-(ethylamino)-2-methylpropanoic acid is an α,α-disubstituted amino acid. Its structure, featuring a carboxylic acid, a secondary amine, and alkyl groups, presents a unique and compelling solubility profile. Unlike simple amino acids, the presence of the N-ethyl and gem-dimethyl groups introduces a significant hydrophobic character, which must be balanced against the hydrophilic, ionizable carboxyl and amino functions. This guide will dissect these competing influences to build a predictive model of its solubility behavior.

Aqueous Solubility: The Dominant Influence of pH

The solubility of any amino acid in water is inextricably linked to the pH of the solution.[1][2] The molecule contains both an acidic group (the carboxylic acid, -COOH) and a basic group (the secondary amine, -NH-). These groups ionize differently depending on the concentration of protons (H⁺) in the solution. This leads to three distinct species in equilibrium, as illustrated below.

Figure 1: pH-dependent equilibrium of 2-(ethylamino)-2-methylpropanoic acid in aqueous solution.

pKa and the Isoelectric Point (pI)

To understand this equilibrium quantitatively, we must consider the pKa values of the ionizable groups. The pKa is the pH at which 50% of the molecules of that group are ionized.

-

pKa₁ (Carboxyl Group): This value reflects the acidity of the -COOH group. For the structural analog 2-aminoisobutyric acid (Aib), pKa₁ is approximately 2.36.[3][4] For N-methyl-Aib, it is predicted to be ~2.23.[5] The electron-donating nature of the N-ethyl group in our target molecule would have a minimal effect, so we can reliably estimate pKa₁ ≈ 2.3 .

-

pKa₂ (Amino Group): This value reflects the acidity of the conjugate acid of the amine (-NH₂⁺-). For Aib, pKa₂ is ~10.21.[3][4] N-methylation slightly increases basicity, with a predicted pKa₂ of ~10.52 for N-methyl-Aib.[5] We can therefore estimate pKa₂ ≈ 10.4 for our N-ethylated compound.

The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge and exists predominantly as the zwitterion.[6] At the pI, intermolecular electrostatic repulsion is at a minimum, causing the solute-solute interactions to dominate over solute-solvent interactions, resulting in the lowest aqueous solubility.[6][7] For a simple amino acid, the pI is calculated as the average of its pKa values.[8][9]

pI = (pKa₁ + pKa₂) / 2

Using our estimated values: pI ≈ (2.3 + 10.4) / 2 = 6.35

Predicted Aqueous Solubility Profile

Based on these principles, we can predict the solubility behavior of 2-(ethylamino)-2-methylpropanoic acid:

-

At pH < 2.3: The carboxyl group is largely protonated (-COOH) and the amino group is fully protonated (-NH₂⁺-). The molecule carries a net positive charge, forming a highly water-soluble cationic salt with counter-ions (e.g., chloride).

-

At pH ≈ 6.35 (the pI): The molecule exists primarily as the neutral zwitterion (-COO⁻ and -NH₂⁺-). In this state, its solubility in water will be at its absolute minimum.

-

At pH > 10.4: The amino group is largely deprotonated (-NH-) and the carboxyl group is fully deprotonated (-COO⁻). The molecule carries a net negative charge, forming a highly water-soluble anionic salt with counter-ions (e.g., sodium).

This behavior is critical for formulation. To create an aqueous solution for parenteral administration, the pH must be adjusted significantly away from the pI, typically to pH < 4 or pH > 8.

Solubility in Organic Solvents: The Role of Polarity and Hydrogen Bonding

While aqueous solubility is vital for bioavailability, solubility in organic solvents is crucial for synthesis, purification, and the formulation of non-aqueous products. The solubility of an amino acid in organic solvents is governed by the principle of "like dissolves like." The polarity of the solvent, its ability to form hydrogen bonds, and the hydrophobic nature of the solute's side chains are the determining factors.[1][2]

The structure of 2-(ethylamino)-2-methylpropanoic acid contains:

-

Polar/H-bonding groups: The carboxyl and amino groups.

-

Non-polar groups: The two methyl groups on the alpha-carbon and the N-ethyl group.

This dual nature means its solubility will be highly dependent on the solvent's characteristics. We can predict its relative solubility by examining experimental data for its parent compound, α-aminoisobutyric acid (Aib) .

Table 1: Experimental Solubility of α-Aminoisobutyric Acid (Aib) in Various Solvents at 298.15 K (25 °C) (Data sourced from Journal of Chemical & Engineering Data)[10]

| Solvent | Dielectric Constant | Solubility of Aib (mole fraction, x10³) | Predicted Rank for Target Cmpd. | Rationale for Prediction |

| Water | 78.5 | 15.61 | 1 (Highest) | Excellent H-bonding with both -COOH and -NH groups. |

| N,N-Dimethylformamide (DMF) | 36.7 | 0.283 | 2 | Polar aprotic solvent; acts as an H-bond acceptor. |

| Methanol | 32.7 | 0.123 | 3 | Protic solvent, good H-bonding capabilities. |

| Ethanol | 24.6 | 0.043 | 4 | Lower polarity and H-bonding ability than methanol. |

| n-Propanol | 20.1 | 0.024 | 5 | Increasing alkyl chain length decreases polarity. |

| Isopropanol | 19.9 | 0.019 | 6 | Branched structure may hinder solvation. |

| Acetone | 20.7 | 0.016 | 7 | Aprotic, acts as H-bond acceptor but less effective. |

| Acetonitrile | 37.5 | 0.012 | 8 (Lowest) | High dielectric constant but poor H-bonding ability. |

Analysis and Extrapolation: The solubility of Aib is highest in water by orders of magnitude and decreases significantly as the solvent becomes less polar or less capable of hydrogen bonding.[10] For 2-(ethylamino)-2-methylpropanoic acid, we predict a similar trend but with a general decrease in solubility across all solvents compared to Aib. This is due to the increased hydrophobic character imparted by the N-ethyl group, which will reduce the molecule's affinity for polar solvents. However, this same group may slightly enhance solubility in less polar solvents like dichloromethane or ethyl acetate compared to Aib, though overall solubility will likely remain low.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To obtain definitive solubility data, an empirical measurement is required. The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[11][12] It is a self-validating system because it ensures the solution has reached a true equilibrium with the solid drug substance.

Objective

To determine the equilibrium solubility of 2-(ethylamino)-2-methylpropanoic acid in a selected solvent at a controlled temperature (e.g., 25 °C or 37 °C).

Materials & Equipment

-

2-(ethylamino)-2-methylpropanoic acid (crystalline solid, purity >99%)

-

Solvent of interest (e.g., pH 7.4 phosphate buffer, methanol)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Volumetric flasks and pipettes

-

Validated analytical system (e.g., HPLC-UV, LC-MS) for concentration analysis

Step-by-Step Methodology

-

Preparation: Add an excess amount of the solid compound to a vial. "Excess" is critical; enough solid must remain at the end of the experiment to confirm that equilibrium with the solid phase was maintained. A visual check for undissolved solid is mandatory.

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in the orbital shaker set to the desired temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). The agitation ensures continuous mixing to facilitate dissolution.

-

Time to Equilibrium: Allow the samples to shake for a sufficient duration to reach equilibrium. For many compounds, 24-48 hours is adequate. To validate, time points can be taken (e.g., at 24, 48, and 72 hours) until the measured concentration plateaus.

-

Sample Collection & Separation: Remove the vials from the shaker. Allow them to sit for 30 minutes for larger particles to settle. To separate the saturated supernatant from the undissolved solid, either:

-

Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes).

-

Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter. Causality Note: Filtration must be performed quickly and with a filter material that does not bind the analyte to avoid inaccurate results.

-

-

Dilution & Analysis: Immediately after separation, accurately dilute a known volume of the clear supernatant with an appropriate mobile phase or solvent. This prevents precipitation due to temperature changes.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or LC-MS method with a standard calibration curve to determine the concentration.

-

Calculation: Back-calculate the original concentration in the saturated solution using the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

Figure 2: Workflow for the Shake-Flask Solubility Assay.

Conclusion and Recommendations

The solubility of 2-(ethylamino)-2-methylpropanoic acid is a complex interplay of its zwitterionic nature and the hydrophobicity of its alkyl substituents.

-

In Aqueous Media: Solubility is predicted to be minimal at its isoelectric point (pI ≈ 6.35) and will increase dramatically at pH values below 4 and above 9. For developing aqueous formulations, pH adjustment is not just a recommendation; it is a necessity.

-

In Organic Solvents: The compound is expected to have very low solubility in apolar, aprotic solvents but will exhibit modest solubility in polar organic solvents, particularly those capable of hydrogen bonding like methanol and DMF. The overall solubility in organic media will likely be lower than its parent analog, Aib, due to increased hydrophobicity.

For drug development professionals, it is imperative to conduct empirical solubility testing using the validated shake-flask protocol described herein. This data will provide the definitive foundation for all subsequent formulation and preclinical development activities, ensuring that decisions are based on robust, accurate physicochemical characterization.

References

-

Gao, Y., Wang, T., Wang, J., et al. (2024). Solubility Behavior of α-Aminoisobutyric Acid in 13 Individual Solvents at Temperatures Ranging from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available at: [Link]

-

Needham, T. E., Paruta, A. N., & Gerraughty, R. J. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

-

JoVE. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

-

Tanford, C. (1964). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry, 239(12), 4077-4084. Available at: [Link]

-

Wikipedia. (2024). Isoelectric point. Available at: [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Available at: [Link]

-

Wikipedia. (2024). 2-Aminoisobutyric acid. Available at: [Link]

-

FooDB. (2011). Showing Compound N-Methyl-alpha-aminoisobutyric acid (FDB022865). Available at: [Link]

-

Chemistry LibreTexts. (2020). 25.3: Isoelectric Points and Electrophoresis. Available at: [Link]

-

University of Calgary. (n.d.). Ch27 pKa and pI values. Available at: [Link]

-

PubChem. (n.d.). Aminoisobutyric acid. CID 6119. Available at: [Link]

-

Organic Chemistry Stack Exchange. (2024). Isoelectric Point. Available at: [Link]

Sources

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 5. Showing Compound N-Methyl-alpha-aminoisobutyric acid (FDB022865) - FooDB [foodb.ca]

- 6. Isoelectric point - Wikipedia [en.wikipedia.org]

- 7. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]

- 8. Isoelectric Point (pI) Calculator | Protein & Amino Acid pI from pKa [pearson.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. staff.ustc.edu.cn [staff.ustc.edu.cn]

Navigating Steric Complexity in Peptide Engineering: A Comparative Analysis of N-Methylalanine and N-Ethyl-2-methylalanine

Executive Summary

The transition of peptides from biological probes to highly bioavailable therapeutics relies heavily on backbone modifications. Among these, N-alkylation and α-carbon substitution are paramount for overcoming the poor pharmacokinetic profiles of natural peptides[1]. As a Senior Application Scientist, I frequently encounter the synthetic and structural nuances of non-proteinogenic amino acids. This whitepaper provides an in-depth technical comparison between N-methylalanine and N-ethyl-2-methylalanine , detailing their physicochemical divergence, their profound impact on peptide conformation, and the causal logic behind the experimental protocols required to synthesize them.

Structural and Physicochemical Divergence

While both molecules are alkylated amino acid derivatives, their structural topologies dictate vastly different behaviors in both chemical synthesis and biological systems.

-

N-Methylalanine (NMA): A derivative of natural alanine where the amide nitrogen is methylated. This modification eliminates one hydrogen bond donor, increasing lipophilicity and proteolytic stability by sterically shielding the adjacent peptide bond[2]. NMA acts as a flexible molecular scaffold capable of forming defined, extended shapes in aqueous environments[3].

-

N-Ethyl-2-methylalanine (N-ethyl-AIB): Also known as N-ethyl-α-methylalanine, this residue features an ethyl group on the nitrogen and a gem-dimethyl group at the α-carbon (derived from α-aminoisobutyric acid, or AIB)[4]. The presence of the disubstituted α-carbon exerts the Thorpe-Ingold effect, severely restricting the backbone dihedral angles (

,

Quantitative and Structural Comparison

| Parameter | N-Methylalanine | N-Ethyl-2-methylalanine |

| IUPAC Nomenclature | 2-(methylamino)propanoic acid | 2-(ethylamino)-2-methylpropanoic acid |

| Chemical Formula | C₄H₉NO₂ | C₆H₁₃NO₂ |

| Molecular Weight | 103.12 g/mol | 131.18 g/mol |

| α-Carbon Substitution | Monosubstituted (–CH₃) | Disubstituted (gem-dimethyl, –C(CH₃)₂) |

| N-Alkylation | Methyl (–CH₃) | Ethyl (–CH₂CH₃) |

| Conformational Impact | Induces extended shapes; alters cis/trans ratio[2] | Strong helical induction ( |

| Steric Hindrance | Moderate | Extreme |

| SPPS Coupling Difficulty | Standard to Moderate | High (Requires MW-SPPS & highly reactive esters) |

Conformational Control & Logical Relationships

The choice between these two amino acids in drug design is rarely arbitrary; it is a calculated decision based on the desired structural outcome.

Caption: Logical relationships between specific amino acid modifications and structural outcomes.

Causality in Experimental Choices: The SPPS Challenge

Solid-Phase Peptide Synthesis (SPPS) of sequences containing these residues presents distinct thermodynamic and kinetic challenges.

The Causality of Coupling N-Methylalanine: The secondary amine of NMA is less nucleophilic than a primary amine. However, the steric hindrance is manageable. Standard high-efficiency coupling agents (like HATU or COMU) at room temperature are usually sufficient to drive the acylation forward[2].

The Causality of Coupling N-Ethyl-2-methylalanine: The combination of a secondary amine (N-ethyl) and a fully substituted α-carbon (gem-dimethyl) creates an immense activation energy barrier for the incoming acyl species. Standard conditions fail entirely, leading to truncated deletion sequences. To overcome this, we must alter the thermodynamics of the system by increasing the reaction temperature (using microwave irradiation) and utilizing highly reactive intermediates (such as HATU with HOAt additives, or symmetric anhydrides) to force the coupling. Furthermore, peptides containing N-alkyl amino acids are highly susceptible to backbone cleavage via oxazolonium intermediates under strong Brønsted acidic conditions[5], necessitating carefully optimized cleavage cocktails.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for Microwave-Assisted SPPS (MW-SPPS) incorporates built-in validation steps. This ensures the system is self-correcting and prevents the propagation of errors during synthesis.

Workflow: MW-SPPS of Hindered N-Alkylated Peptides

Step 1: Resin Preparation & Deprotection

-

Swell 0.1 mmol of Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

Deprotect the Fmoc group using 20% piperidine in DMF (2 × 5 mins).

-

Self-Validation Check: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the waste stream at 301 nm. A plateau in absorbance quantitatively validates complete deprotection.

Step 2: Amino Acid Activation and Coupling

-

For N-Methylalanine: Pre-activate 3 eq. Fmoc-N-Me-Ala-OH with 2.9 eq. HATU and 6 eq. DIPEA in DMF. Add to resin and agitate for 45 minutes at room temperature.

-

For N-Ethyl-2-methylalanine: Pre-activate 5 eq. Fmoc-N-Ethyl-AIB-OH with 4.9 eq. HATU, 5 eq. HOAt, and 10 eq. DIPEA. React under microwave irradiation at 75°C for 20 minutes.

-

Self-Validation Check: Perform a Chloranil Test . Causality: The standard Kaiser test relies on ninhydrin, which only detects primary amines. Because the N-terminus of an N-alkylated peptide is a secondary amine, the Chloranil test (using 2,3,5,6-tetrachloro-1,4-benzoquinone) is mandatory. A blue/green resin indicates unreacted secondary amines (incomplete coupling). If positive, execute a double coupling before proceeding.

Step 3: Cleavage and Global Deprotection

-

Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for exactly 90 minutes. Causality: Extended exposure to TFA causes acid-mediated peptide bond cleavage at the N-alkylated site[5].

-

Precipitate the crude peptide in cold diethyl ether and centrifuge.

-

Self-Validation Check: Analyze the crude precipitate via LC-MS to confirm the target mass

and verify the absence of deletion sequences (

Caption: Self-validating MW-SPPS workflow for incorporating hindered N-alkylated amino acids.

Implications for Pharmacokinetics and Drug Design

The strategic incorporation of these residues directly impacts the clinical viability of peptide drugs. N-alkylation significantly improves cell permeability by shedding the hydration shells normally associated with main-chain N-H bonds[1]. Furthermore, the extreme rigidification provided by the AIB core in N-ethyl-2-methylalanine pre-organizes the peptide into its bioactive conformation. This reduces the entropic penalty upon target binding, leading to highly potent, cell-permeable macrocycles and linear therapeutics capable of surviving the proteolytic environment of the human body.

References

-

Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues Source: NIH (PMC) URL:[Link][1]

-

Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18 Source: ACS Publications URL:[Link][5]

-

Oligo(N-methylalanine) as a Peptide-Based Molecular Scaffold with a Minimal Structure and High Density of Functionalizable Sites Source: PubMed (NIH) URL:[Link][3]

Sources

- 1. Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Oligo(N-methylalanine) as a Peptide-Based Molecular Scaffold with a Minimal Structure and High Density of Functionalizable Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-ethyl-2-methylalanine | CymitQuimica [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

Conformational Constraints of N-Ethyl-Aib in Peptide Backbones

The following technical guide details the conformational constraints, synthesis, and applications of N-ethyl-

Executive Summary

N-ethyl-

Molecular Architecture & Steric Physics

To understand N-ethyl-Aib, one must first deconstruct the two primary constraint mechanisms at play: the Thorpe-Ingold Effect (gem-dimethyl) and N-Alkyl Steric Clash .

1.1 The Aib Baseline (Gem-Dimethyl)

Standard Aib residues are achiral and heavily favor helical structures due to the steric hindrance of the two methyl groups at the

-

Preferred Torsion Angles:

, -

Result: Strong promotion of

-helices and

1.2 The N-Ethyl Perturbation

Adding an ethyl group to the backbone nitrogen introduces three critical disruptions:

-

H-Bond Deletion: The N-H donor is replaced by N-Et, eliminating the

or -

Strain: The N-ethyl group clashes severely with the

-